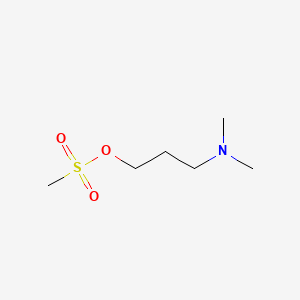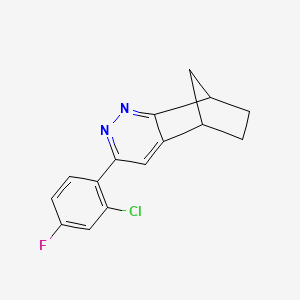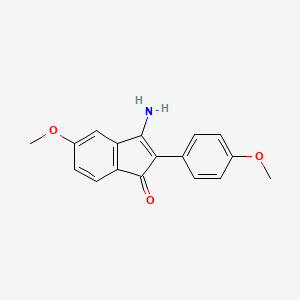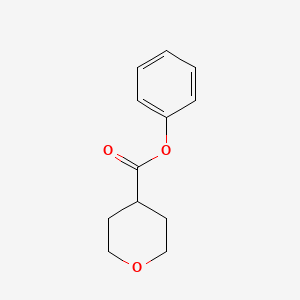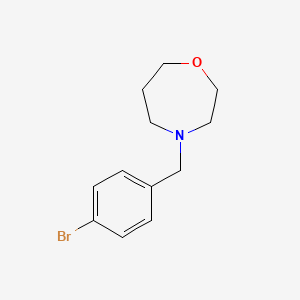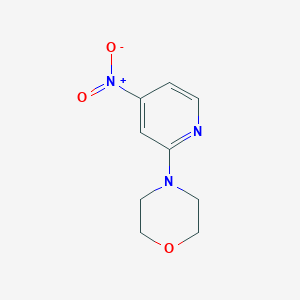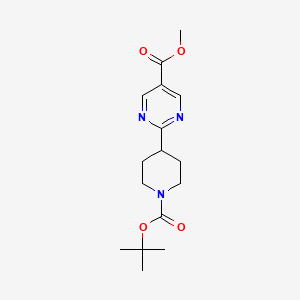
N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide
描述
N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide is a chemical compound with a unique structure that includes a quinoxaline core substituted with a chloro group and an amido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation Reaction: The propanamido group can be introduced through an amidation reaction using propanoyl chloride and a suitable amine.
Attachment of the Hexanamide Chain: The final step involves the attachment of the hexanamide chain through a coupling reaction using hexanoyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced amido derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
科学研究应用
N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
- N-(7-Chloroquinoxalin-2-YL)hexanamide
- N-(3-Propanamidoquinoxalin-2-YL)hexanamide
- N-(7-Chloro-3-propanamidoquinoxalin-2-YL)butanamide
Uniqueness
N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide is unique due to the specific combination of functional groups and the quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
61929-12-2 |
|---|---|
分子式 |
C17H21ClN4O2 |
分子量 |
348.8 g/mol |
IUPAC 名称 |
N-[7-chloro-3-(propanoylamino)quinoxalin-2-yl]hexanamide |
InChI |
InChI=1S/C17H21ClN4O2/c1-3-5-6-7-15(24)22-17-16(21-14(23)4-2)19-12-9-8-11(18)10-13(12)20-17/h8-10H,3-7H2,1-2H3,(H,19,21,23)(H,20,22,24) |
InChI 键 |
ACPVQYUCMRRDHJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)NC1=NC2=C(C=CC(=C2)Cl)N=C1NC(=O)CC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B8662711.png)
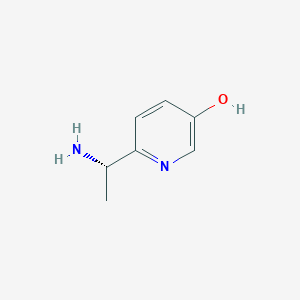
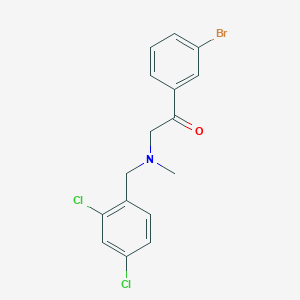
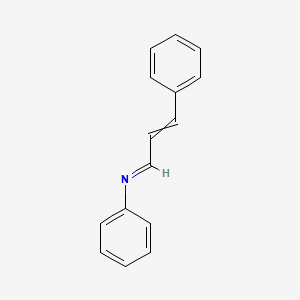
![(2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B8662746.png)
